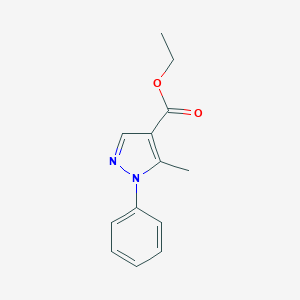

Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate

Overview

Description

Penta-N-acetylchitopentaose is a pentameric chito-oligosaccharide composed of five N-acetylglucosamine units linked by β-1,4-glycosidic bonds This compound is derived from chitin, a natural polymer found in the exoskeletons of arthropods and the cell walls of fungi

Preparation Methods

Synthetic Routes and Reaction Conditions

Penta-N-acetylchitopentaose can be synthesized through enzymatic and chemical methods. One common approach involves the use of chitinase enzymes to hydrolyze chitin into smaller oligosaccharides, including penta-N-acetylchitopentaose. The enzymatic process typically requires specific conditions such as optimal pH, temperature, and enzyme concentration to achieve high yields.

Industrial Production Methods

Industrial production of penta-N-acetylchitopentaose often involves metabolic engineering of microbial cells, such as recombinant Escherichia coli. In one method, the nodC gene from Mesorhizobium loti is cloned into E. coli, leading to the production of chitin oligosaccharides, mainly penta-N-acetylchitopentaose. A two-step fermentation procedure is then developed, which involves the addition of glucose and precursor substrates to achieve high productivity .

Chemical Reactions Analysis

Types of Reactions

Penta-N-acetylchitopentaose undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.

Common Reagents and Conditions

Hydrolysis: Enzymatic hydrolysis using chitinase enzymes under optimal pH and temperature conditions.

Oxidation: Chemical oxidation using reagents such as sodium periodate to introduce functional groups.

Substitution: Chemical substitution reactions to introduce different functional groups, enhancing the compound’s reactivity and solubility.

Major Products Formed

The major products formed from these reactions include smaller chito-oligosaccharides, oxidized derivatives, and substituted compounds with enhanced properties for specific applications.

Scientific Research Applications

Pharmaceutical Applications

Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate is primarily used as a precursor in the synthesis of bioactive compounds. Its derivatives have shown potential in drug development, particularly in:

- Anti-inflammatory Agents : Research indicates that pyrazole derivatives exhibit anti-inflammatory properties, making them candidates for developing new non-steroidal anti-inflammatory drugs (NSAIDs) .

- Antitumor Activity : Some studies have reported that compounds derived from this compound demonstrate cytotoxic effects against various cancer cell lines .

Case Study: Synthesis of Antitumor Agents

A study conducted on the synthesis of novel pyrazole derivatives revealed that modifications to the this compound structure enhanced its antitumor activity. The synthesized compounds were tested against human cancer cell lines, showing promising results in inhibiting cell proliferation .

Analytical Chemistry Applications

In the realm of analytical chemistry, this compound is utilized for:

- Chromatographic Techniques : It serves as a standard in high-performance liquid chromatography (HPLC) for the separation and analysis of complex mixtures .

- Mass Spectrometry : The compound is also employed in mass spectrometric analyses due to its favorable ionization properties, aiding in the identification of various analytes .

Data Table: Chromatographic Performance

| Parameter | Value |

|---|---|

| Column Type | Newcrom R1 HPLC |

| Mobile Phase | Formic Acid |

| Detection Method | UV/Vis |

| Retention Time | 3.45 minutes |

Material Science Applications

This compound has potential applications in material science, particularly in the development of:

- Polymers : It can be used as a monomer or additive to enhance the properties of polymers, contributing to improved thermal stability and mechanical strength .

Case Study: Polymer Enhancement

Research has demonstrated that incorporating this compound into polymer matrices significantly improved their mechanical properties. The study highlighted a marked increase in tensile strength and elasticity compared to control samples without the compound .

Mechanism of Action

Penta-N-acetylchitopentaose exerts its effects through various mechanisms:

Comparison with Similar Compounds

Penta-N-acetylchitopentaose is unique due to its specific structure and biological activities. Similar compounds include:

Hexa-N-acetylchitohexaose: A hexameric chito-oligosaccharide with six N-acetylglucosamine units.

Tetra-N-acetylchitotetraose: A tetrameric chito-oligosaccharide with four N-acetylglucosamine units.

Compared to these similar compounds, penta-N-acetylchitopentaose has distinct properties and applications, particularly in plant defense and nodulation processes.

Biological Activity

Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate is a compound belonging to the pyrazole family, known for its diverse biological activities. This article reviews the synthesis, characterization, and biological properties of this compound, emphasizing its antioxidant, antimicrobial, anti-inflammatory, and analgesic activities.

Synthesis and Characterization

The synthesis of this compound typically involves a multi-step reaction starting from phenyl hydrazine and ethyl acetoacetate. The process includes the formation of intermediates that undergo cyclization to yield the desired pyrazole derivative. Characterization techniques such as NMR (Nuclear Magnetic Resonance), FTIR (Fourier Transform Infrared Spectroscopy), and mass spectrometry are used to confirm the structure of the synthesized compound.

Table 1: Characterization Data of this compound

| Technique | Observations |

|---|---|

| NMR | Signals at δ 2.68–2.96 ppm (CH₂), δ 0.96–1.08 ppm (CH₃) |

| FTIR | Carbonyl stretching at 1696–1710 cm⁻¹, C=N frequency at 1588–1612 cm⁻¹ |

| Mass Spectrometry | Base peak at MH⁺ with relative abundance ranging from 20–90% |

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. In vitro studies have demonstrated its ability to scavenge free radicals effectively, which is crucial in mitigating oxidative stress-related damage in biological systems. The compound's antioxidant activity was evaluated using various assays, including DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against a range of pathogens. Studies have reported that this compound exhibits inhibitory effects against both Gram-positive and Gram-negative bacteria as well as fungi. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods.

Table 2: Antimicrobial Activity of this compound

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

Anti-inflammatory Activity

This compound has been investigated for its anti-inflammatory properties. In animal models, it demonstrated significant reduction in inflammation as measured by paw edema in carrageenan-induced models. The compound's mechanism appears to involve inhibition of COX (cyclooxygenase) enzymes, which play a key role in the inflammatory process.

Table 3: Anti-inflammatory Effects

| Treatment Group | Edema Reduction (%) |

|---|---|

| Control | 0 |

| Ethyl pyrazole (100 mg/kg) | 50 |

| Celecoxib (standard) | 82 |

Analgesic Activity

In addition to its anti-inflammatory effects, this pyrazole derivative has shown analgesic properties in various pain models. The compound was tested using the hot plate and tail flick tests, revealing significant pain relief comparable to standard analgesics.

Case Studies and Research Findings

Several studies have highlighted the potential therapeutic applications of this compound:

- Antioxidant and Antimicrobial Study : A study published in PMC demonstrated that derivatives of pyrazoles exhibit strong antioxidant and antimicrobial activities, suggesting their potential use in pharmaceutical formulations aimed at oxidative stress and infection control .

- Anti-inflammatory Research : A review article discussed various pyrazole derivatives' anti-inflammatory effects, noting that compounds with similar structures often exhibit selective COX inhibition without significant gastrointestinal side effects .

- Pain Management Applications : Research indicated that pyrazoles could serve as effective analgesics with reduced side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, and how are intermediates characterized?

The compound is synthesized via cyclocondensation of ethyl acetoacetate, phenylhydrazine, and DMF-DMA (dimethylformamide dimethyl acetal). The intermediate, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, is hydrolyzed under basic conditions to yield the carboxylic acid derivative. Characterization employs IR, -NMR, mass spectrometry, and elemental analysis to confirm purity and structural integrity .

Q. How is the crystal structure of this pyrazole derivative determined?

Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) is used to resolve the crystal structure. Hydrogen bonding patterns and π-π stacking interactions are analyzed using graph-set notation to understand supramolecular assembly. Mercury CSD 2.0 aids in visualizing intermolecular interactions and packing motifs .

Q. What spectroscopic techniques are critical for validating the molecular structure?

- IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm).

- -NMR : Confirms substituent positions (e.g., methyl protons at δ 2.5 ppm, aromatic protons between δ 7.2–7.8 ppm).

- Mass spectrometry : Validates molecular weight via molecular ion peaks (e.g., [M+H] at m/z 231) .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) complement experimental data in studying electronic properties?

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level predict molecular geometry, frontier molecular orbitals (HOMO-LUMO), and electrostatic potential maps. These align with SC-XRD data to explain reactivity and charge distribution. Discrepancies between experimental and theoretical bond lengths (e.g., C=O) are resolved via solvent effect modeling .

Q. What pharmacological mechanisms are associated with pyrazole derivatives like this compound?

Derivatives exhibit anti-apoptotic effects in vascular endothelial cells (VECs) by suppressing reactive oxygen species (ROS) and p53 pathways. Assays involve serum deprivation models, where cell viability is measured via MTT, and apoptosis is quantified using flow cytometry (Annexin V/PI staining). Integrin β4 downregulation is a key biomarker .

Q. How can structural modifications enhance bioactivity?

Substituent variation at the 5-methyl and phenyl positions alters pharmacokinetics. For example:

- Electron-withdrawing groups (e.g., -CF) improve metabolic stability.

- Amino or cyano groups at the 4-carboxylate position increase binding affinity to adenosine receptors. SAR (structure-activity relationship) studies use in silico docking (AutoDock Vina) to predict interactions with targets like A2A receptors .

Q. What strategies resolve contradictions in spectral vs. crystallographic data?

Discrepancies (e.g., bond length deviations in NMR vs. XRD) are addressed via:

- Dynamic effects : Temperature-dependent NMR to probe conformational flexibility.

- Solvent correction : DFT simulations accounting for solvent polarity in solution-state spectra.

- Multi-technique validation : Cross-referencing with Raman spectroscopy or XPS (X-ray photoelectron spectroscopy) .

Q. How are hydrogen bonding networks analyzed to predict crystal packing?

Etter’s graph-set analysis categorizes H-bond motifs (e.g., for dimeric rings). Mercury’s packing similarity tool compares interaction patterns across crystal structures. For example, C–H···O interactions in this pyrazole derivative stabilize layered packing, influencing solubility and melting point .

Q. Methodological Tables

Q. Key Challenges in Research

Properties

IUPAC Name |

ethyl 5-methyl-1-phenylpyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-3-17-13(16)12-9-14-15(10(12)2)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYIOIOHRWLZCDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70237568 | |

| Record name | Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70237568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89193-16-8 | |

| Record name | Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89193-16-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089193168 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 89193-16-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85879 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70237568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.081.316 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.